molecular formula C18H13ClN2O2 B10755696 4-Arylmaleimide deriv. 8f

4-Arylmaleimide deriv. 8f

Cat. No.: B10755696
M. Wt: 324.8 g/mol
InChI Key: LSXUOGJVNXPHBN-UHFFFAOYSA-N
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Description

SB-333612: is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is primarily known for its role in various biological and chemical processes, making it a valuable subject of study in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB-333612 typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The exact synthetic route can vary, but it generally includes steps such as:

    Starting Materials: The synthesis begins with specific starting materials that undergo a series of reactions.

    Reaction Conditions: These reactions often require controlled temperatures, pressures, and the presence of catalysts to proceed efficiently.

    Purification: After the reactions, the product is purified using techniques such as chromatography to isolate SB-333612 from any by-products.

Industrial Production Methods: In an industrial setting, the production of SB-333612 is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:

    Batch Processing: Producing SB-333612 in large batches using reactors designed for chemical synthesis.

    Continuous Processing: Implementing continuous flow reactors to produce SB-333612 more efficiently and consistently.

Chemical Reactions Analysis

Types of Reactions: SB-333612 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert SB-333612 into reduced forms with different properties.

    Substitution: Substitution reactions involve replacing one functional group in SB-333612 with another, altering its chemical structure.

Common Reagents and Conditions: The reactions involving SB-333612 often require specific reagents and conditions, such as:

    Oxidizing Agents: Reagents like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Reagents such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Catalysts like palladium or platinum to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of SB-333612.

Scientific Research Applications

SB-333612 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and disease treatment.

    Industry: Utilized in industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of SB-333612 involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to Receptors: SB-333612 can bind to specific receptors on cells, triggering a cascade of biochemical events.

    Modulating Enzyme Activity: The compound may influence the activity of enzymes, altering metabolic pathways.

    Affecting Gene Expression: SB-333612 can impact gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

SB-333612 can be compared to other similar compounds to highlight its uniqueness. Some similar compounds include:

Uniqueness: SB-333612 stands out due to its specific chemical structure and the unique effects it has on biological systems

Properties

Molecular Formula

C18H13ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-(2,3-dihydroindol-1-yl)pyrrole-2,5-dione

InChI

InChI=1S/C18H13ClN2O2/c19-13-7-5-12(6-8-13)15-16(18(23)20-17(15)22)21-10-9-11-3-1-2-4-14(11)21/h1-8H,9-10H2,(H,20,22,23)

InChI Key

LSXUOGJVNXPHBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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